molecular formula C37H26 B12580365 9,9-Di([1,1'-biphenyl]-4-yl)-9H-fluorene CAS No. 328388-12-1

9,9-Di([1,1'-biphenyl]-4-yl)-9H-fluorene

Cat. No.: B12580365
CAS No.: 328388-12-1
M. Wt: 470.6 g/mol
InChI Key: OOYMVNJYYVQNNK-UHFFFAOYSA-N
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Description

9,9-Di([1,1'-biphenyl]-4-yl)-9H-fluorene is a fluorene derivative with biphenyl substituents at the 9,9-positions of the central fluorene core. This substitution pattern confers unique stereoelectronic properties due to the steric and electronic effects of the bulky biphenyl groups. The molecule exhibits a rigid, three-dimensional structure, which influences its packing behavior, thermal stability, and optoelectronic performance. Notably, 9,9-disubstituted fluorenes are widely used in organic light-emitting diodes (OLEDs) as emitters or hole-transport materials (HTMs) due to their high thermal stability and tunable electronic properties . For example, 9,9-bis(4-biphenylyl)fluorene derivatives have demonstrated deep-blue electroluminescence with external quantum efficiencies exceeding 5% in optimized OLED architectures .

Properties

CAS No.

328388-12-1

Molecular Formula

C37H26

Molecular Weight

470.6 g/mol

IUPAC Name

9,9-bis(4-phenylphenyl)fluorene

InChI

InChI=1S/C37H26/c1-3-11-27(12-4-1)29-19-23-31(24-20-29)37(32-25-21-30(22-26-32)28-13-5-2-6-14-28)35-17-9-7-15-33(35)34-16-8-10-18-36(34)37/h1-26H

InChI Key

OOYMVNJYYVQNNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)C7=CC=CC=C7

Origin of Product

United States

Preparation Methods

Alkylation of Fluorene with Biphenylmethyl Halides

A common route involves the alkylation of fluorene at the 9-position using biphenylmethyl halides under basic conditions. The procedure typically includes:

  • Reagents and Conditions:

    • Fluorene (starting material)
    • Biphenyl-4-ylmethyl bromide or chloride as the alkylating agent
    • Strong base such as potassium tert-butoxide (KOtBu)
    • Solvent: Toluene or other aprotic solvents
    • Inert atmosphere (nitrogen or argon)
    • Heating at elevated temperatures (e.g., 140 °C) for several hours (typically 8 h)
  • Procedure:

    • Fluorene and base are mixed in the solvent under inert atmosphere.
    • The biphenylmethyl halide is added, and the mixture is heated to promote alkylation at the 9-position.
    • After completion, the reaction mixture is cooled, and the product is purified by column chromatography using hexane or hexane/ethyl acetate mixtures as eluents.
  • Yields and Purity:

    • High yields (up to 90-95%) of the 9-biphenylmethyl fluorene derivatives are reported.
    • Purification by silica gel chromatography affords pure white solids.

This method is supported by experimental data showing efficient C-9 alkylation of fluorene with various benzyl-type halides, including biphenyl derivatives.

Suzuki-Miyaura Cross-Coupling for Biphenyl Attachment

Another approach involves the Suzuki-Miyaura cross-coupling reaction to attach biphenyl groups to a 9-substituted fluorene intermediate bearing halogen substituents:

  • Reagents and Conditions:

    • 9-(2-bromobenzyl)-9H-fluorene or similar halogenated fluorene derivatives
    • (1,1'-Biphenyl)-4-ylboronic acid or boronate esters
    • Palladium catalyst (e.g., Pd(OAc)2)
    • Base such as potassium phosphate (K3PO4·7H2O)
    • Solvent: Anhydrous toluene or mixed aqueous-organic solvents
    • Heating at moderate temperatures (80-100 °C) for 12-24 hours under inert atmosphere
  • Procedure:

    • The halogenated fluorene and biphenyl boronic acid are combined with the palladium catalyst and base in solvent.
    • The mixture is degassed and heated to promote cross-coupling.
    • After reaction completion, the mixture is washed, extracted, and purified by column chromatography.
  • Outcomes:

    • This method allows for the selective formation of 9,9-disubstituted fluorene derivatives with biphenyl groups.
    • Yields are generally good, and the method is versatile for various biphenyl substituents.

Multi-Step Synthesis via Grignard Reagents and Fluorene Derivatives

A more complex synthetic route involves:

  • Formation of Grignard reagents from bromobiphenyl derivatives.
  • Reaction of these Grignard reagents with fluorene ketone derivatives (e.g., fluorenone) to form bis-substituted fluorene intermediates.
  • Subsequent dehydration and oxidation steps to yield the final 9,9-disubstituted fluorene.

This method is detailed in patent literature for related fluorene derivatives and involves careful control of reaction conditions such as temperature (20-100 °C), solvents (tetrahydrofuran), and catalysts (acidic condensing agents or dehydrating agents).

Method Key Reagents & Conditions Advantages Typical Yield Notes
Alkylation with biphenylmethyl halides Fluorene, biphenylmethyl bromide, KOtBu, toluene, 140 °C, 8 h Simple, direct, high yield 90-95% Requires inert atmosphere, chromatography purification
Suzuki-Miyaura Cross-Coupling 9-bromo-fluorene derivative, biphenyl boronic acid, Pd catalyst, K3PO4, toluene, 80-100 °C Versatile, selective, mild conditions Good Suitable for diverse biphenyl substituents
Grignard Reaction + Dehydration Bromobiphenyl, Mg, fluorenone, THF, acidic catalysts, dehydration agents Enables complex substitutions Moderate Multi-step, requires careful control of conditions
  • The alkylation method is widely used due to its straightforwardness and high efficiency in producing 9,9-disubstituted fluorenes with biphenyl groups.
  • Suzuki-Miyaura coupling offers a powerful tool for attaching biphenyl groups with high regioselectivity and functional group tolerance.
  • The Grignard-based multi-step synthesis allows for the introduction of more complex substituents but involves more elaborate reaction sequences and purification steps.
  • Avoidance of corrosive chloride-containing catalysts is preferred; sulfuric acid in high concentration can be used as a condensing agent in related fluorene syntheses without sulfonation side reactions.
  • Purification is typically achieved by column chromatography using hexane or hexane/ethyl acetate mixtures, yielding pure white solids suitable for further applications.

The preparation of 9,9-Di([1,1'-biphenyl]-4-yl)-9H-fluorene is effectively accomplished by alkylation of fluorene with biphenylmethyl halides or by Suzuki-Miyaura cross-coupling of halogenated fluorene intermediates with biphenyl boronic acids. Both methods provide high yields and purity, with the choice depending on available starting materials and desired functional group tolerance. More complex multi-step syntheses involving Grignard reagents and fluorenone derivatives are also documented for related compounds, offering alternative routes for structural diversification.

Chemical Reactions Analysis

Types of Reactions

9,9-Di([1,1’-biphenyl]-4-yl)-9H-fluorene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated biphenyl derivatives.

Comparison with Similar Compounds

Key Findings :

  • The 2,7-isomer exhibits superior charge transport properties due to its linear conjugation, enabling applications in molecular electronics. Its transmission probability and electrical conductance (G) are highly sensitive to dihedral angle variations between terminal benzene rings, making it a candidate for molecular switches .
  • In contrast, the 9,9-isomer's steric bulk disrupts conjugation, reducing electrical conductance but enhancing thermal stability. This makes it suitable for optoelectronic devices requiring robust materials .

Other 9,9-Disubstituted Fluorene Derivatives

9,9-Bis(4-aminophenyl)fluorene (FDA)

  • Structure: Amino groups at the para positions of the biphenyl substituents.
  • Properties :
    • High solubility in polar solvents due to amine functionalization.
    • Used in polyimide synthesis and fuel cell membranes .
  • Comparison: Unlike the biphenyl-substituted 9,9-fluorene, FDA’s amino groups enable covalent bonding in polymer matrices, enhancing mechanical stability but reducing charge mobility .

9,9-Bis[4-(N,N-bis-naphthalen-2-yl-amino)phenyl]-9H-fluorene

  • Structure : Naphthylamine substituents enhance hole-transport capabilities.
  • Properties :
    • High hole mobility (≈10⁻³ cm²/V·s) due to extended π-system.
    • Used as an HTM in phosphorescent OLEDs .
  • Comparison : This derivative outperforms 9,9-bis(biphenyl)fluorene in hole injection efficiency but requires complex synthesis .

Hexaphenyl-Benzene Derivatives

Hexaphenyl molecules, such as those reported in and , share structural motifs with 9,9-disubstituted fluorenes but exhibit differences:

Property This compound Hexaphenyl-Benzene Derivatives
Core Structure Fluorene backbone Linear benzene chain
Stability High (rigid fluorene core) Moderate (flexible chain)
Charge Transport Localized (steric hindrance) Delocalized (linear conjugation)
Application Optoelectronics Molecular junctions, sensors

Key Findings :

  • Hexaphenyl derivatives form stable graphene-molecule-graphene junctions at room temperature, enabling single-molecule devices .
  • 9,9-Fluorenes lack this versatility in molecular junctions but excel in emissive applications due to their rigid, luminescent cores .

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